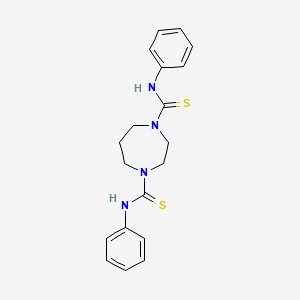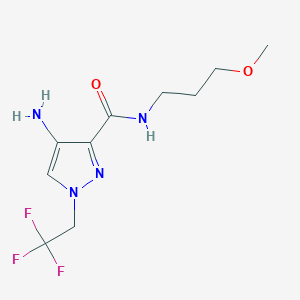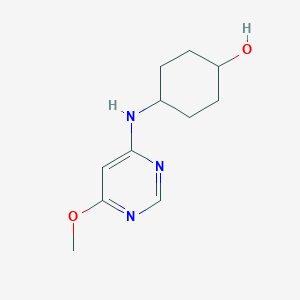![molecular formula C14H12ClFO2 B2678499 {3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol CAS No. 773869-39-9](/img/structure/B2678499.png)
{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol”, also known as CF3, is a chemical compound that has caught the attention of scientists due to its potential. It has a molecular formula of C14H12ClFO2 and an average mass of 266.695 Da .
Synthesis Analysis
The synthesis of “{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol” could potentially involve the use of 2-Chloro-6-fluorobenzyl alcohol as a reagent and intermediate in research chemical synthesis . Another compound, 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde, could also be involved in the synthesis process .Molecular Structure Analysis
The molecular structure of “{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol” is complex, with a molecular formula of C14H12ClFO2 . The structure includes a benzyl group attached to a phenyl group via an oxygen atom, with chlorine and fluorine substituents present .Chemical Reactions Analysis
While specific chemical reactions involving “{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol” are not detailed in the search results, alcohols in general can undergo several types of reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters .Scientific Research Applications
Synthesis and Catalysis
Palladium-Catalyzed C-H Halogenation : The compound has been synthesized through palladium-catalyzed C-H functionalization, demonstrating advantages like milder conditions, higher yields, and selectivity compared to traditional methods. This approach facilitates the gram-scale synthesis of multi-substituted arenes, highlighting its utility in creating diverse chemical libraries for further applications in drug discovery and material science (Xiuyun Sun, Yong-Hui Sun, Yu Rao, 2014).
Organic Synthesis Utilizing Methanol : Methanol serves as a potential hydrogen source and C1 synthon in organic synthesis. A study reports on the use of methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes using a simple and cost-effective RuCl3 catalyst. This method underscores the versatility of methanol in facilitating various organic transformations, potentially including the synthesis or modification of "{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol" derivatives (Naina Sarki et al., 2021).
Material Science
- Fluoropolymer Anion Exchange Membranes : Research on novel fluoropolymer anion exchange membranes for alkaline direct methanol fuel cells has implications for the use of "{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol" in energy technologies. These membranes show promising conductivity and chemical stability, essential for efficient fuel cell operation (Yanmei Zhang et al., 2012).
Chemical Interactions and Mechanisms
- Hydrogen and Halogen Bond Competition : A study on the competition between hydrogen and halogen bonds in a [CH3OH-CCl4] complex provides insight into the specific interactions that may involve "{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol". Understanding these interactions is crucial for predicting the behavior of such compounds in various solvents and conditions, which has implications for their applications in synthesis and material science (D. Pal et al., 2020).
Photodehalogenation Mechanisms
- Aryl Cation and Carbene Intermediates : The photodehalogenation of chlorophenols has been studied, revealing the formation of aryl cation and carbene intermediates. This mechanism could be relevant to the photochemical behavior of "{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol" under certain conditions, offering pathways for its functionalization or degradation (Ilse Manet et al., 2004).
properties
IUPAC Name |
[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDVYVIKKDNZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile](/img/structure/B2678416.png)



![1-(3'-(furan-2-yl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2678421.png)

![tert-Butyl (4-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate](/img/structure/B2678424.png)
![8-chloro-3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2678426.png)
![methyl 6-[(2-chlorophenyl)methylsulfanyl]-5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2678427.png)

![(E)-N-[[2-(1,1-Difluoroethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2678431.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2678437.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2678439.png)